molecular formula C12H13Cl2N3O3 B607382 Etiguanfacine CAS No. 1346686-31-4

Etiguanfacine

Cat. No. B607382
M. Wt: 318.154
InChI Key: NWKJFUNUXVXYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etiguanfacine, also known as SSP-1871, is a α2-adrenoreceptor agonist.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Etiguanfacine, primarily recognized as guanfacine in literature, is a centrally acting alpha-adrenoceptor agonist. Its pharmacodynamic properties include a mechanism of antihypertensive action akin to that of clonidine. It effectively reduces blood pressure in patients with essential hypertension. Guanfacine's pharmacokinetics highlight a relatively long elimination half-life, allowing for once-daily dosing. Notably, its incidence of common side effects such as dry mouth and sedation is lower compared to other centrally acting antihypertensives, and it exhibits fewer occurrences of troubling side effects like orthostatic hypotension or sexual dysfunction. The potential withdrawal syndrome upon abrupt discontinuation is generally mild, positioning guanfacine as a well-tolerated alternative among centrally acting antihypertensive drugs (Sorkin & Heel, 1986).

Clinical Utility in ADHD and Related Disorders

Etiguanfacine (guanfacine) has been explored for its potential role in treating attention-deficit/hyperactivity disorder (ADHD) due to its α2-adrenoceptor agonist properties. Clinical studies support the efficacy and safety of α2-adrenoceptor agonists, including guanfacine, as monotherapy and adjunctive therapy with psychostimulants for symptomatic treatment of ADHD. Ongoing research aims to elucidate possible cognitive benefits associated with this drug class, potentially broadening the therapeutic applications of α2-adrenoceptor agonists in ADHD and related disorders (Sallee, Connor, & Newcorn, 2013).

Anxiolytic and Other Psychiatric Applications

Etiguanfacine's efficacy as an anxiolytic medication, along with its potential in treating various psychopathologies in children and adolescents, has been subject to review. However, substantial evidence supporting the efficacy of most drugs, including guanfacine for the treatment of psychiatric disorders in these age groups, is limited. The necessity for controlled studies of safety and efficacy is particularly emphasized for guanfacine in the context of ADHD treatment. The present knowledge underscores the minimal controlled data available to guide the management of common problems such as ADHD, highlighting the need for further research in this area (Riddle et al., 1999).

properties

CAS RN

1346686-31-4

Product Name

Etiguanfacine

Molecular Formula

C12H13Cl2N3O3

Molecular Weight

318.154

IUPAC Name

ethyl N-{[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl}carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

InChI Key

NWKJFUNUXVXYGE-UHFFFAOYSA-N

SMILES

O=C(OCC)NC(NC(CC1=C(Cl)C=CC=C1Cl)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SSP-1871;  SSP1871;  SSP 1871 Etiguanfacine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etiguanfacine
Reactant of Route 2
Reactant of Route 2
Etiguanfacine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Etiguanfacine
Reactant of Route 4
Reactant of Route 4
Etiguanfacine
Reactant of Route 5
Reactant of Route 5
Etiguanfacine
Reactant of Route 6
Reactant of Route 6
Etiguanfacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.